molecular formula C20H18ClN3O2 B2477557 N-[(2-chlorophenyl)methyl]-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide CAS No. 1396806-37-3

N-[(2-chlorophenyl)methyl]-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide

Cat. No.: B2477557
CAS No.: 1396806-37-3
M. Wt: 367.83
InChI Key: QAKQFVDSLCDABK-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide is a synthetic small molecule characterized by a unique azetidine (4-membered nitrogen-containing ring) core. Key structural features include:

  • Azetidine-3-carboxamide backbone: Provides conformational rigidity compared to larger heterocycles (e.g., piperidine or pyrrolidine).
  • 2-Chlorophenylmethyl substituent: The chlorinated aromatic group enhances lipophilicity, influencing membrane permeability and receptor binding.

Crystallographic tools like SHELX and ORTEP-3 (used in analogous studies ) are critical for resolving its 3D conformation and intermolecular interactions.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c21-17-7-3-1-5-13(17)9-23-19(25)14-11-24(12-14)20(26)16-10-22-18-8-4-2-6-15(16)18/h1-8,10,14,22H,9,11-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKQFVDSLCDABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CNC3=CC=CC=C32)C(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole nucleus. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the azetidine and carboxamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, such as palladium-catalyzed coupling reactions, and the implementation of green chemistry principles to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various alcohols and amines .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Name : N-[(2-chlorophenyl)methyl]-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide
  • CAS Number : 1396806-37-3
  • Molecular Formula : C20H18ClN3O2
  • Molecular Weight : 365.83 g/mol

Anticancer Properties

One of the most promising applications of this compound is its anticancer activity. Various studies have demonstrated its efficacy against different cancer cell lines.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo and in vitro:

Study TypeObjectiveFindings
In Vitro Anticancer Activity Evaluate effects on human tumor cellsHigh levels of antimitotic activity with GI50 values around 15.72 μM .
In Vivo Tumor Models Assess efficacy in xenograft modelsSignificant reduction in tumor volume compared to control groups .
Synergistic Effects Combine with traditional chemotherapeuticsEnhanced overall antitumor efficacy when combined with cisplatin .

The biological activities of this compound extend beyond anticancer properties:

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Potential Biological Relevance Notable Properties
Target Compound Azetidine-3-carboxamide, indole-3-carbonyl, 2-chlorophenylmethyl Likely receptor modulation (e.g., cannabinoid) High rigidity due to azetidine; moderate lipophilicity
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide Hydrazinecarboxamide, benzodioxol, imidazole, 2-chlorophenyl Antifungal/antimicrobial (imidazole motif) Enhanced solubility from benzodioxol; X-ray confirmed (E)-configuration
MMB-CHMICA Indole-3-carbonyl, cyclohexylmethyl, valinate methyl ester Synthetic cannabinoid receptor agonist Ester group increases metabolic lability
5F-MDMB-PICA Indole-3-carbonyl, 5-fluoropentyl, methyl valinate ester Potent cannabinoid receptor modulation Fluorine enhances bioavailability and potency
N-(3-hydroxyphenyl)-1H-indole-2-carboxamide Indole-2-carboxamide, 3-hydroxyphenyl Unknown (possible kinase inhibition) Hydroxyl group improves aqueous solubility

Detailed Analysis

Azetidine vs. Hydrazinecarboxamide Core

The latter’s imidazole and benzodioxol groups may enhance antifungal activity but reduce blood-brain barrier penetration due to polar substituents.

Indole-3-Carbonyl vs. Indole-2-Carboxamide

The indole-3-carbonyl group in the target compound and MMB-CHMICA is critical for hydrophobic interactions with receptors, whereas the indole-2-carboxamide in ’s compound positions the carboxamide differently, likely altering target selectivity (e.g., kinases vs. GPCRs).

Halogenated vs. Non-Halogenated Substituents

The 2-chlorophenylmethyl group in the target compound increases lipophilicity compared to the 3-hydroxyphenyl in , which may favor CNS activity.

Pharmacokinetic Considerations

MMB-CHMICA and 5F-MDMB-PICA incorporate ester groups prone to hydrolysis, limiting their half-life. The target compound’s azetidine and stable carboxamide linkage may improve metabolic stability, though this requires experimental validation.

Research Implications

  • Structural Insights : X-ray crystallography (utilizing SHELX and ORTEP-3 ) is essential for elucidating conformational differences between analogs.
  • Activity Prediction : The target compound’s lack of ester groups and smaller ring size may reduce off-target effects compared to MMB-CHMICA and 5F-MDMB-PICA .

Biological Activity

N-[(2-chlorophenyl)methyl]-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide, also known by its CAS number 1396806-37-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C15H14ClN3O2C_{15}H_{14}ClN_{3}O_{2} with a molecular weight of approximately 367.8 g/mol . The compound features an indole moiety, which is well-known for its diverse biological activities.

Antimicrobial Properties

Research indicates that derivatives of indole, including compounds similar to this compound, exhibit significant antimicrobial activity. A study highlighted the synthesis of various indole derivatives and their evaluation against a range of microbial strains, demonstrating that many possess potent antimicrobial properties .

The biological activity of this compound may be attributed to its ability to interact with various biological targets. Indoles typically function as modulators of signaling pathways involved in cell proliferation and apoptosis. The compound's ability to act as a selective estrogen receptor modulator (SERM) has been suggested in related azetidine derivatives, indicating a potential mechanism through which it may exert therapeutic effects .

Data Table: Summary of Biological Activities

Activity Description References
AntimicrobialExhibits significant antimicrobial activity against various strains
AnticancerPotential cytotoxic effects on cancer cell lines
Mechanism of ActionPossible interaction with estrogen receptors and apoptotic pathways

Case Studies

While specific case studies focusing exclusively on this compound are sparse, related compounds have shown promising results:

  • Indole Alkaloids from Marine Sources : A study isolated several indole alkaloids that demonstrated cytotoxicity toward murine tumor cell lines. These findings support the hypothesis that indole-containing compounds can influence cancer cell viability .
  • SERM Activity : Similar azetidine derivatives have been studied for their roles as selective estrogen receptor modulators, showing effectiveness in treating metabolic and inflammatory diseases . This suggests a broader therapeutic potential for compounds like this compound.

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